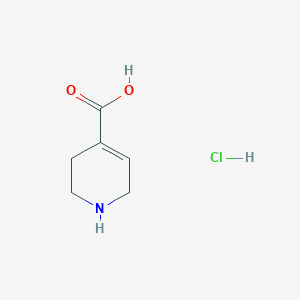

CHLORHYDRATE D'ISOGUVACINE

Vue d'ensemble

Description

Le chlorhydrate d'isoguvacine est un agoniste sélectif du récepteur de l'acide gamma-aminobutyrique (GABA). Il est principalement utilisé dans la recherche scientifique pour étudier ses effets sur l'activité neuronale et ses applications thérapeutiques potentielles . Le composé est connu pour sa capacité à imiter l'action du GABA, le principal neurotransmetteur inhibiteur du système nerveux central .

Applications De Recherche Scientifique

Isoguvacine hydrochloride has a wide range of applications in scientific research:

Neuroscience: It is used to study the effects of GABA receptor activation on neuronal activity and synaptic transmission.

Pharmacology: Researchers use isoguvacine hydrochloride to investigate its potential as an anticonvulsant and antiepileptic agent.

Chemistry: It serves as a model compound for studying the structure-activity relationships of GABA receptor agonists.

Mécanisme D'action

Target of Action

Isoguvacine hydrochloride primarily targets the GABA A receptors . These receptors are a type of neurotransmitter receptor known for their role in inhibitory synapses in the central nervous system . They are crucial for maintaining the balance between neuronal excitation and inhibition .

Mode of Action

Isoguvacine hydrochloride acts as an agonist for the GABA A receptors . This means it binds to these receptors and activates them . The activation of GABA A receptors by Isoguvacine hydrochloride leads to an influx of chloride ions into the neuron, resulting in hyperpolarization and decreased neuronal excitability .

Biochemical Pathways

The primary biochemical pathway affected by Isoguvacine hydrochloride is the GABAergic pathway . This pathway involves the synthesis, release, and action of GABA, the primary inhibitory neurotransmitter in the brain . By acting as an agonist at GABA A receptors, Isoguvacine hydrochloride enhances the inhibitory effects of GABA in the brain .

Result of Action

The activation of GABA A receptors by Isoguvacine hydrochloride leads to a decrease in neuronal excitability . This can result in various effects, such as suppression of seizure-like events in certain experimental conditions .

Action Environment

The action of Isoguvacine hydrochloride can be influenced by various environmental factors. For instance, its stability can be affected by the pH of the solution it is in . In neutral and acidic solutions, Isoguvacine hydrochloride is stable, but in basic solutions, it can easily oxidize .

Analyse Biochimique

Biochemical Properties

Isoguvacine Hydrochloride binds to rat synaptic cortical membranes and activates alpha1beta2gamma2S, alpha2beta2gamma2S, alpha3beta2gamma2S, alpha5beta2gamma2S, and rho1 subunit-containing GABAA receptors . The nature of these interactions involves the binding of Isoguvacine Hydrochloride to these receptors, leading to their activation.

Cellular Effects

Isoguvacine Hydrochloride has been shown to suppress low magnesium-induced seizure-like events in organotypic hippocampal brain slices This suggests that Isoguvacine Hydrochloride can influence cell function by modulating cell signaling pathways related to seizure activity

Molecular Mechanism

The molecular mechanism of action of Isoguvacine Hydrochloride involves its binding to GABAA receptors, leading to their activation This activation can result in changes in gene expression and potentially influence enzyme inhibition or activation

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of Isoguvacine Hydrochloride in laboratory settings are limited, it is known that the compound can have an impact on seizure-like events in organotypic hippocampal brain slices . This suggests that the effects of Isoguvacine Hydrochloride can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models of autism spectrum disorder (ASD), chronic administration of Isoguvacine Hydrochloride (2 mg/kg) has been shown to improve tactile over-reactivity, anxiety-like behaviors, and social impairments

Metabolic Pathways

Given its role as a GABAA receptor agonist, it is likely that it interacts with enzymes or cofactors involved in GABA metabolism .

Subcellular Localization

Given its role as a GABAA receptor agonist, it is likely that it localizes to areas of the cell where these receptors are present

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : Le chlorhydrate d'isoguvacine peut être synthétisé par un processus en plusieurs étapes impliquant la cyclisation de précurseurs appropriésLa dernière étape consiste à convertir la base libre en son sel de chlorhydrate .

Méthodes de Production Industrielle : Bien que les méthodes de production industrielle spécifiques du this compound ne soient pas largement documentées, l'approche générale implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la cristallisation et la recristallisation pour obtenir le produit souhaité .

Analyse Des Réactions Chimiques

Types de Réactions : Le chlorhydrate d'isoguvacine subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs. Il peut également participer à des réactions acido-basiques, étant donné sa partie acide carboxylique .

Réactifs et Conditions Courants :

Réactions de Substitution : Ces réactions impliquent souvent des nucléophiles tels que des amines ou des alcools dans des conditions douces à modérées.

Réactions Acido-Basiques : Ces réactions se produisent généralement en solutions aqueuses, où le this compound peut agir comme un acide, en cédant un proton à une base.

Produits Principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent donner divers dérivés substitués du this compound .

4. Applications de la Recherche Scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique :

Neurosciences : Il est utilisé pour étudier les effets de l'activation du récepteur du GABA sur l'activité neuronale et la transmission synaptique.

Pharmacologie : Les chercheurs utilisent le this compound pour étudier son potentiel comme agent anticonvulsivant et antiépileptique.

5. Mécanisme d'Action

Le this compound exerce ses effets en se liant aux récepteurs du GABA, en particulier au sous-type GABA_A. Cette liaison améliore les effets inhibiteurs du GABA, conduisant à une augmentation de l'afflux d'ions chlorure et à l'hyperpolarisation de la membrane neuronale. Cela entraîne une réduction de l'excitabilité neuronale et une inhibition de la neurotransmission . Les cibles moléculaires comprennent diverses sous-unités du récepteur GABA_A, et les voies impliquées sont principalement liées à la neurotransmission inhibitrice .

Composés Similaires :

Muscimol : Un autre agoniste du récepteur GABA_A avec des effets similaires mais une structure chimique différente.

Gaboxadol : Un composé aux propriétés pharmacologiques similaires mais distinct dans sa composition chimique.

Unicité : Le this compound est unique dans son affinité de liaison spécifique et sa sélectivité pour les récepteurs GABA_A. Sa structure permet des interactions distinctes avec le récepteur, ce qui en fait un outil précieux en recherche pour comprendre la neurotransmission GABAergique .

Comparaison Avec Des Composés Similaires

Muscimol: Another GABA_A receptor agonist with similar effects but different chemical structure.

Gaboxadol: A compound with similar pharmacological properties but distinct in its chemical makeup.

Uniqueness: Isoguvacine hydrochloride is unique in its specific binding affinity and selectivity for GABA_A receptors. Its structure allows for distinct interactions with the receptor, making it a valuable tool in research for understanding GABAergic neurotransmission .

Propriétés

IUPAC Name |

1,2,3,6-tetrahydropyridine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2.ClH/c8-6(9)5-1-3-7-4-2-5;/h1,7H,2-4H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWREQRNTXCCBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64603-90-3 (Parent) | |

| Record name | 4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068547977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00218663 | |

| Record name | 4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00218663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>24.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500427 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

68547-97-7, 64603-90-3 | |

| Record name | 4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068547977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00218663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6-Tetrahydro-4-pyridinecarboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,6-tetrahydropyridine-4-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

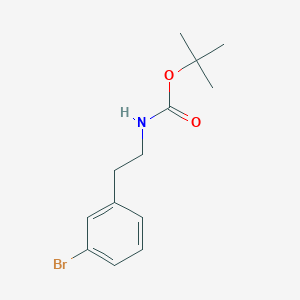

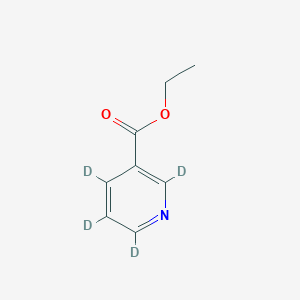

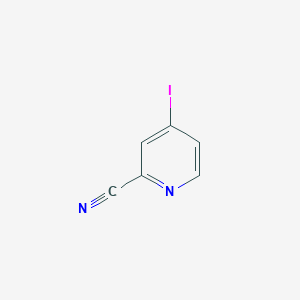

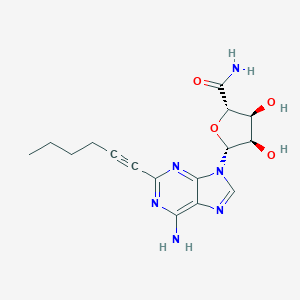

Synthesis routes and methods

Procedure details

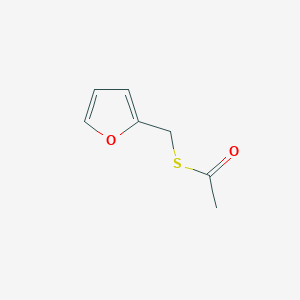

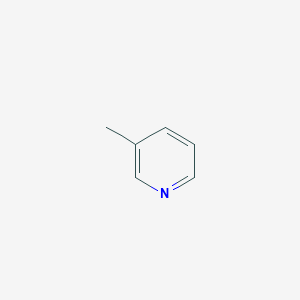

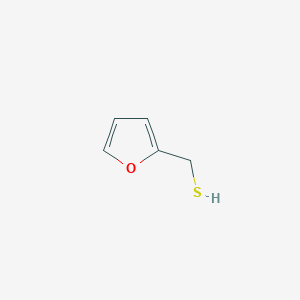

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Butyl-2-phenyl-1-[4-(phenylmethoxy)phenyl]pyrazolidine-3,5-dione](/img/structure/B133904.png)

![1-Phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine](/img/structure/B133912.png)